S19-1035

AKR1C3 inhibition Cancer biology IC50

Choose S19-1035 for its unparalleled >3289-fold selectivity over AKR1C isoforms, ensuring target-specific results in chemoresistance studies. This compound's validated reversal of doxorubicin resistance in MCF-7/DOX cells at 10 μM, coupled with minimal single-agent cytotoxicity, makes it the ideal tool for dissecting AKR1C3 mechanisms and synergy screens.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B11927675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS19-1035
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O3/c1-12-15(13(2)25-22-12)11-24-18-10-6-3-7-14(18)19(23)21-17-9-5-4-8-16(17)20/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyDPKPKQOCNMAUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide (S19-1035): A Highly Potent and Specific AKR1C3 Inhibitor for Cancer Research


N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide, also known as S19-1035, is a synthetic small molecule belonging to the class of isoxazole-based benzamides [1]. It functions as a highly potent and specific inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme involved in steroid metabolism and implicated in the chemoresistance of multiple cancers [1]. This compound is primarily utilized as a chemical tool in oncology research to investigate the role of AKR1C3 and to explore therapeutic strategies for overcoming drug resistance [1].

Why AKR1C3 Inhibitors Like S19-1035 Cannot Be Simply Substituted with Other In-Class Compounds


The AKR1C3 enzyme belongs to a family of highly homologous aldo-keto reductase isoforms (AKR1C1, AKR1C2, AKR1C4) that share significant structural similarity but possess distinct and sometimes opposing physiological functions [1]. Off-target inhibition of these isoforms can lead to unintended biological consequences, including potential hepatotoxicity, as observed with a clinical candidate that failed due to AKR1D1 inhibition [1]. Therefore, a compound's selectivity profile, defined by quantitative differences in inhibitory potency against AKR1C3 versus its isoforms, is a critical determinant of its utility and safety profile. Simple substitution of one AKR1C3 inhibitor for another without considering the magnitude of its isoform selectivity (fold-difference in IC50) can compromise experimental reproducibility and lead to false conclusions about target-specific effects [1].

Quantitative Differentiation of S19-1035 (N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide) from Key Comparators


Superior Potency Against AKR1C3 Compared to RJG-2051 and CRT0036521

S19-1035 demonstrates superior potency against AKR1C3 when directly compared to other well-characterized, potent inhibitors. Its IC50 of 3.04 nM is 4.3-fold lower than that of the covalent inhibitor RJG-2051 (IC50 = 13 nM) [1]. It is also 4.3-fold more potent than the selective inhibitor CRT0036521 (IC50 = 13 nM) . This enhanced potency allows for lower working concentrations, potentially minimizing off-target effects in cellular assays.

AKR1C3 inhibition Cancer biology IC50

Exceptional Isoform Selectivity Profile Exceeding 3289-Fold

S19-1035 exhibits an exquisite selectivity profile for AKR1C3 over other closely related isoforms, with a reported selectivity factor of >3289-fold [1]. This is a critical differentiator from other potent inhibitors. For example, the covalent inhibitor RJG-2051 demonstrates a selectivity of 2350-fold for AKR1C1 and 1790-fold for AKR1C2 . Similarly, CRT0036521 shows approximately 1500-fold selectivity . While SG-55 is also highly potent (IC50 = 5 nM), its selectivity is reported as IC50 >10 μM against other isoforms, which translates to a >2000-fold difference but is less precisely defined [2]. The >3289-fold selectivity of S19-1035 represents one of the highest reported selectivity margins in its class.

AKR1C3 inhibitor Isoform selectivity Off-target activity

Functional Reversal of Doxorubicin Resistance in a Clinically Relevant Breast Cancer Model

Beyond biochemical potency, S19-1035 demonstrates functional activity in a disease-relevant model. At a concentration of 10 μM, co-administration of S19-1035 significantly reversed doxorubicin (DOX) resistance in a resistant breast cancer cell line (MCF-7/DOX) over an 8-day period [1]. This functional reversal is a key point of differentiation, as it validates that the potent and selective inhibition of AKR1C3 by S19-1035 translates into a tangible biological effect that addresses a major clinical challenge—chemotherapy resistance. While SG-55 has been shown to reverse osimertinib resistance in NSCLC cells, the specific model and chemotherapeutic agent differ, making S19-1035 the compound of choice for researchers focused on anthracycline resistance in breast cancer [2].

Chemoresistance Breast cancer Doxorubicin

Structural Validation Through Co-Crystal Structures with AKR1C3

The binding mode of S19-1035 and related analogs within the active site of AKR1C3 has been experimentally determined via X-ray crystallography [1][2]. These co-crystal structures provide atomic-level insight into the structural basis for the compound's high potency and exquisite selectivity. This is a key differentiator from many other AKR1C3 inhibitors, including RJG-2051, CRT0036521, and Obafistat, for which co-crystal structures with AKR1C3 are not readily available in the public domain as of this analysis. The availability of these structures allows for structure-based rational design, enabling researchers to further optimize the chemotype or to understand and mitigate potential resistance mechanisms.

Structural biology Drug design Co-crystal

Low Intrinsic Cytotoxicity as a Single Agent

S19-1035 exhibits a favorable profile for combination therapy studies due to its low intrinsic cytotoxicity when used as a single agent. In cell viability assays conducted on MDA-MB-231, MCF-7, and MCF-7/DOX breast cancer cell lines at concentrations up to 100 μM for 72 to 96 hours, S19-1035 showed weak antiproliferative effects [1]. This characteristic is advantageous for a tool compound intended to sensitize cells to chemotherapy rather than directly kill them, as it minimizes confounding effects on cell viability that could mask or complicate the interpretation of synergy or resistance reversal. In contrast, the cytotoxicity profiles of many comparator compounds at similar concentrations are not as well-documented.

Cytotoxicity Combination therapy Cell viability

Defined Research and Procurement Scenarios for S19-1035 (N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide)


Reversal of Anthracycline Resistance in Breast Cancer Models

Procure S19-1035 to investigate mechanisms of doxorubicin resistance reversal in breast cancer. The compound's validated ability to significantly reverse DOX resistance in MCF-7/DOX cells at 10 μM over 8 days makes it the ideal tool for this specific application [1]. Its >3289-fold selectivity over AKR1C isoforms ensures that the observed effects are due to AKR1C3 inhibition, and the low single-agent cytotoxicity minimizes experimental artifacts.

Structure-Based Drug Design (SBDD) of AKR1C3 Inhibitors

Utilize S19-1035 as a validated chemical probe for SBDD campaigns. The existence of high-resolution co-crystal structures of the compound and its analogs bound to AKR1C3 (PDB: 7WQM, 7WQS, 7WQR) provides an immediate, de-risked starting point for medicinal chemistry [2]. This allows for the rational design of next-generation inhibitors with improved pharmacokinetic properties or for understanding resistance mechanisms at the atomic level.

Investigating AKR1C3 Isoform Selectivity in Steroid Metabolism

Employ S19-1035 as the reference inhibitor in studies dissecting the distinct physiological roles of AKR1C3 versus its closely related isoforms (AKR1C1, AKR1C2, AKR1C4). Its >3289-fold selectivity margin [1] provides the widest experimental window among its class to attribute a biological phenotype, such as changes in steroid hormone levels, specifically to AKR1C3 inhibition, without confounding off-target isoform engagement.

Combination Therapy Screening in Drug-Resistant Cancer Panels

Include S19-1035 in focused small-molecule screens designed to identify synergistic combinations that overcome chemoresistance. Its well-characterized low cytotoxicity as a single agent [1] allows for clear interpretation of synergy scores (e.g., using the Chou-Talalay method) when combined with cytotoxic agents like doxorubicin or cisplatin, reducing false positives arising from compound-induced cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S19-1035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.